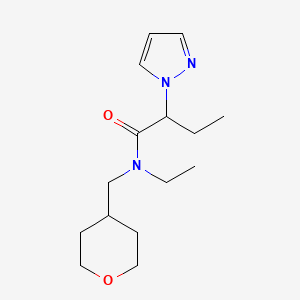

![molecular formula C21H24N6O B5566475 2-苄基-9-(9H-嘌呤-6-基)-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5566475.png)

2-苄基-9-(9H-嘌呤-6-基)-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 1,9-diazaspiro[5.5]undecane compounds often involves intricate chemical reactions, including Michael addition, annulation processes, and spirocyclization. For example, divergent synthesis methods for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones have been described, utilizing efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008). Additionally, microwave-assisted solid-phase synthesis techniques have been reported for the synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, highlighting the role of resin-bound bismesylates and the development of specific resin linkers for successful heterocycle cleavage (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of 1,9-diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, which incorporates elements such as diazaspiro and possibly fused rings depending on the specific substitutions and structural modifications made during synthesis. Crystal structure analysis and DFT studies have provided insights into the geometric configuration, electronic spectra, and thermodynamic properties of these compounds, contributing to a deeper understanding of their chemical behavior and potential interactions (Zeng et al., 2021).

科学研究应用

降压研究

- 降压剂研究:研究探索了 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮的衍生物,包括 2-苄基-9-(9H-嘌呤-6-基)-2,9-二氮杂螺[5.5]十一烷-3-酮,作为潜在的降压剂。这些化合物在降低血压方面表现出显著的活性,主要是通过外周 α1-肾上腺素受体阻断(Clark 等人,1983)。

生物活性化合物合成

- 特权杂环:一篇综述讨论了 1,9-二氮杂螺[5.5]十一烷的合成和生物活性,包括那些具有额外官能团的化合物,如本例中的化合物。这些化合物已显示出治疗多种疾病的潜力,包括肥胖、疼痛和心血管疾病(Blanco-Ania 等人,2017)。

化学合成技术

- 微波辅助固相合成:已经报道了合成二氮杂螺环化合物(如 2,9-二氮杂螺[5.5]十一烷)的创新方法。这些方法涉及伯胺与树脂结合的双甲磺酸酯的环化,使用微波辅助技术进行高效合成(Macleod 等人,2006)。

药理学应用

- CCR8 拮抗剂:一些与本例化合物结构相似的 3,9-二氮杂螺[5.5]十一烷衍生物已被确认为 CCR8 受体的拮抗剂。这些拮抗剂在治疗呼吸道疾病(如哮喘和慢性阻塞性肺疾病)中具有应用(Norman,2007)。

催化和反应研究

- 不含催化剂的含氮螺杂环合成:已经对不使用催化剂高效合成二氮杂螺[5.5]十一烷衍生物进行了研究。这种方法提供了高收率和较短的反应时间,证明了这些化合物的多功能性(Aggarwal 等人,2014)。

未来方向

The future directions for research on this compound could include further investigation into its potential as an antitumor agent, as well as exploration of its other biological activities. Further studies could also aim to optimize its synthesis and investigate its mechanism of action in more detail .

属性

IUPAC Name |

2-benzyl-9-(7H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c28-17-6-7-21(13-27(17)12-16-4-2-1-3-5-16)8-10-26(11-9-21)20-18-19(23-14-22-18)24-15-25-20/h1-5,14-15H,6-13H2,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEWEABPBKYAFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)C3=NC=NC4=C3NC=N4)CN(C1=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)

![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)

![2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)

![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)

![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)

![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)